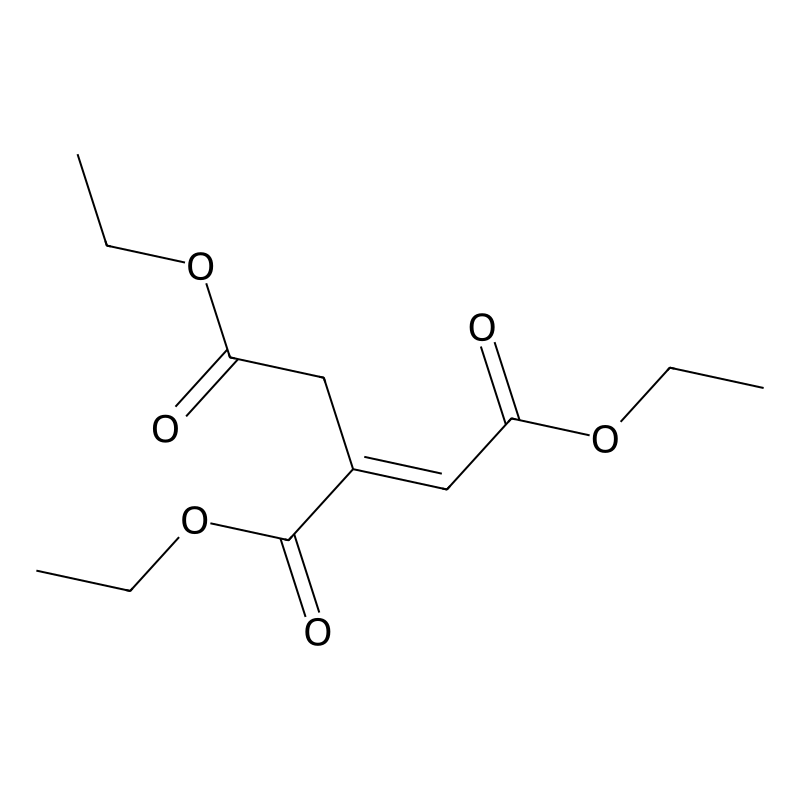Triethyl aconitate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Triethyl aconitate is an organic compound classified as an ester, specifically the triethyl ester of aconitic acid. Its chemical formula is C₁₂H₁₈O₆, and it is recognized for its unique structural features that include a central aconitate moiety with three ethyl groups attached. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.
- Esterification: It can be synthesized through the reaction of aconitic acid with ethanol in the presence of an acid catalyst.
- Hydrolysis: In the presence of water and an acid or base, triethyl aconitate can revert to aconitic acid and ethanol.
- Transesterification: It can react with different alcohols to form new esters, which is useful in modifying its properties for specific applications.
Triethyl aconitate can be synthesized through several methods:
- Direct Esterification: This method involves reacting aconitic acid with ethanol under acidic conditions. The reaction typically requires heat and a catalyst to proceed efficiently.
- Transesterification: Aconitic acid esters can be converted into triethyl aconitate by reacting with ethanol in the presence of a catalyst.
- Catalytic Conditions: Variations in temperature, pressure, and catalyst type can significantly affect the yield and purity of triethyl aconitate during synthesis .
Triethyl aconitate has several applications:
- Plasticizers: It is used as a plasticizer in polymers, enhancing flexibility and durability.
- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their potential biological activities.
- Agricultural Chemicals: It may be utilized in formulations for agricultural products due to its compatibility with various solvents.
While specific interaction studies on triethyl aconitate are scarce, related compounds have been investigated for their interactions with biological systems. These studies often focus on:
- Cellular Uptake: Understanding how these compounds are absorbed by cells can inform their potential therapeutic uses.
- Metabolic Pathways: Investigating how these compounds are metabolized could provide insights into their efficacy and safety profiles.
Several compounds share structural similarities with triethyl aconitate, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl aconitate | C₈H₁₄O₄ | Contains two ethyl groups; differing reactivity. |
| Methyl aconitate | C₇H₈O₄ | Contains one methyl group; lower molecular weight. |
| Butyl aconitate | C₉H₁₈O₄ | Contains butyl group; altered solubility properties. |
| Propyl aconitate | C₈H₁₄O₄ | Contains propyl group; distinct physical properties. |
Triethyl aconitate is unique due to its three ethyl groups, which enhance its solubility and reactivity compared to other aconitate esters. This structural feature may also influence its biological activity and utility in various applications.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 33 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 10 of 43 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
5349-99-5








